Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Description
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with bromine (position 3), chlorine (position 6), and a methyl ester group (position 8). Its molecular formula is C₈H₅BrClN₃O₂, with a molecular weight of 307.51 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as Mps1/TTK inhibitors, as highlighted in recent pharmacological studies . Its structural complexity and halogen substitutions make it valuable for structure-activity relationship (SAR) studies in drug discovery.
Properties
Molecular Formula |
C8H5BrClN3O2 |
|---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)12-13-5(9)3-11-7(4)13/h2-3H,1H3 |
InChI Key |
NUKJPSNRQYKQDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN2C1=NC=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Reaction Conditions: The compound is synthesized by treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction is scaled up using larger quantities of starting materials and reagents.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Purification: Industrial purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate with structurally related imidazo-pyridazine/pyridine derivatives, focusing on substituent positions, synthetic routes, and biological relevance.
Structural Analogues and Substituent Variations
Pharmacological Relevance
- The target compound and its analogues are pivotal in kinase inhibition. For instance, compound 12 (), derived from 3-bromo-6-chloroimidazo[1,2-b]pyridazine, exhibits potent Mps1/TTK inhibitory activity, crucial for anticancer drug development .
- Bromine and chlorine substituents enhance binding affinity to kinase ATP pockets, while ester groups (methyl/ethyl) modulate solubility and metabolic stability .
Physicochemical Properties
- Lipophilicity: Bromine and chlorine increase logP values compared to non-halogenated analogues, impacting membrane permeability.
- Solubility : Methyl esters generally offer better aqueous solubility than ethyl esters, as seen in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
